3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

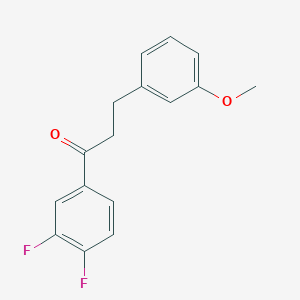

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone moiety

Vorbereitungsmethoden

The synthesis of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 3-methoxyphenylacetic acid.

Condensation Reaction: The key step involves a condensation reaction between 3,4-difluorobenzaldehyde and 3-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3’,4’-difluoro-3-(3-methoxyphenyl)propiophenone.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone can be compared with similar compounds such as:

3’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone: This compound has a methoxy group at the para position instead of the meta position, which can affect its chemical reactivity and biological activity.

3’,4’-Difluoro-3-(3-hydroxyphenyl)propiophenone: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

3’,4’-Difluoro-3-(3-methylphenyl)propiophenone: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and applications.

The uniqueness of 3’,4’-Difluoro-3-(3-methoxyphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone is a compound of increasing interest due to its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a propiophenone backbone with two fluorine atoms and a methoxy group on the phenyl ring, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell growth by modulating estrogen receptors and inhibiting aromatase activity, similar to other compounds in its class .

- Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens.

The mechanisms through which this compound exerts its biological effects include:

- Aromatase Inhibition : Similar to norendoxifen analogues, this compound may act as an aromatase inhibitor, which is crucial in estrogen-dependent cancers .

- Estrogen Receptor Modulation : It may selectively modulate estrogen receptors (ERs), potentially offering therapeutic advantages in breast cancer treatment .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various flavonoids and their derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells. The study reported an IC50 value indicating effective concentration levels for inhibiting cell growth, suggesting its potential as a lead compound for drug development targeting estrogen-dependent tumors .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of related compounds demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro. This could make it a candidate for further development as an anti-inflammatory agent.

Data Tables

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)12-6-7-14(17)15(18)10-12/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANKZHWBITVHPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644252 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-31-0 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.